4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone

Descripción general

Descripción

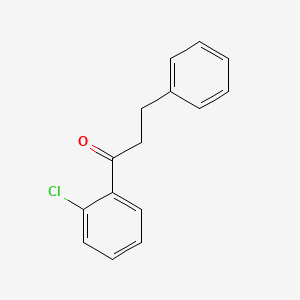

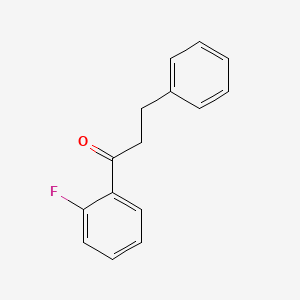

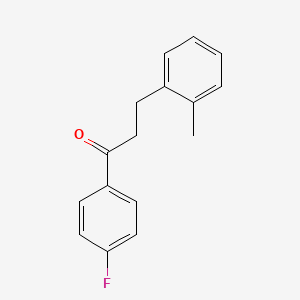

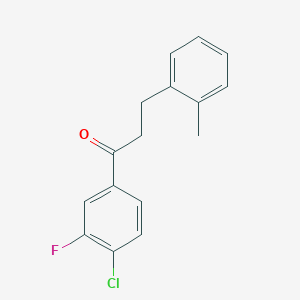

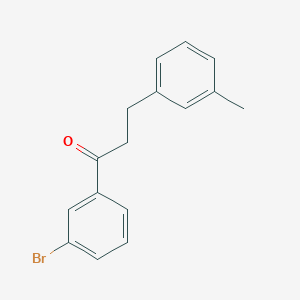

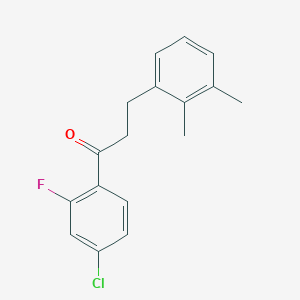

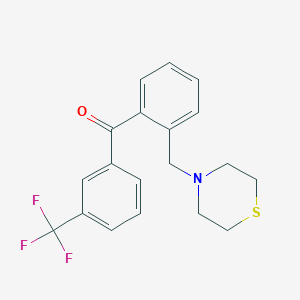

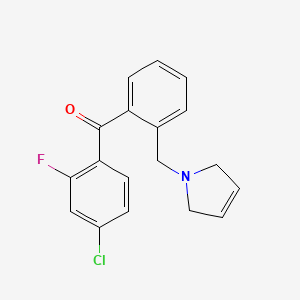

The compound 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone is a complex organic molecule that likely contains a ketone functional group due to the presence of "propiophenone" in its name. The molecule also features chlorine and fluorine substituents, which suggests that it could be involved in various chemical reactions, particularly those involving electrophilic aromatic substitution or halogenation.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, they do provide insights into related halogenation reactions. For instance, the chlorination of 2-tert-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones, which could be analogous to the chlorination steps necessary for synthesizing the target compound . Similarly, the chlorination of various substituted 2,4-dimethylphenols yields chlorocyclohexa-2,5-dienones, which might be related to the chlorination aspect of the target molecule's synthesis .

Molecular Structure Analysis

The molecular structure of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone would be expected to feature a benzene ring substituted with chloro and fluoro groups, as well as a propiophenone moiety. X-ray crystal structure analyses reported for related chlorinated compounds could provide a basis for predicting the crystal structure and conformation of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the fluorine and chlorine atoms. For example, the electrophilic amination of 4-fluorophenol with diazenes results in the complete removal of the fluorine atom . This suggests that the fluorine in 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone could also be reactive under similar conditions. Additionally, the synthetic value of a related compound, 3-chloro-4-fluorothiophene-1,1-dioxide, in Diels-Alder reactions indicates that the target compound might also participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical properties of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, such as melting point, boiling point, and solubility, would be influenced by the presence of the halogen atoms and the propiophenone group. The chemical properties would include its reactivity in electrophilic substitution reactions and its potential to form various derivatives through reactions at the halogen sites. The chlorination of similar phenolic compounds has been shown to yield a variety of chlorinated products, which could be indicative of the reactivity of the chlorine in the target compound .

Aplicaciones Científicas De Investigación

Sonochemical Degradation of Pollutants

One application of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone in scientific research is in the study of sonochemical degradation of aromatic organic pollutants. Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound for mineralizing various chlorophenols and other related compounds in aqueous solutions. They found that all substrates, including similar compounds to 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, degraded sonochemically, releasing Cl- and NO3-. This suggests a potential application in environmental remediation and pollution management (Goskonda, Catallo, & Junk, 2002).

Quantum Chemical Studies and Molecular Geometry

The compound has also been a subject in quantum chemical studies. Satheeshkumar et al. (2017) conducted a study involving similar compounds, focusing on their molecular geometry, chemical reactivity, and spectral analysis. They synthesized compounds, analyzed them using various spectroscopic methods, and performed computational calculations to understand their chemical reactivity and molecular structure. This suggests the compound's significance in the field of chemical synthesis and analysis (Satheeshkumar et al., 2017).

Advanced Oxidation Processes in Water Treatment

The compound, or closely related ones, have been examined in the context of advanced oxidation processes for water treatment. Li et al. (2020) studied the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. They provided insights into the kinetics, mechanism, and toxicity evolution during the degradation process. This highlights the relevance of such compounds in understanding and improving water treatment technologies (Li et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBADRUAAHPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644648 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898793-21-0 | |

| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)